
Corticosterone-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corticosterone-13C3 is a labeled form of corticosterone, a glucocorticoid hormone produced in the adrenal cortex. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful in various scientific studies, particularly in mass spectrometry. Corticosterone plays a crucial role in energy regulation, immune response, and stress response.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Corticosterone-13C3 typically involves the incorporation of carbon-13 labeled precursors into the corticosterone molecule. This can be achieved through multi-step organic synthesis, starting from simple carbon-13 labeled building blocks. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to separate and purify the labeled corticosterone from other by-products. The final product is then subjected to rigorous quality control to confirm the isotopic labeling and purity.
化学反応の分析
Types of Reactions: Corticosterone-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-dehydrocorticosterone using oxidizing agents.
Reduction: Reduction to 11β-hydroxycorticosterone using reducing agents.
Substitution: Halogenation or hydroxylation at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), hydroxylating agents.
Major Products:
Oxidation Products: 11-dehydrocorticosterone.
Reduction Products: 11β-hydroxycorticosterone.
Substitution Products: Halogenated or hydroxylated corticosterone derivatives.
科学的研究の応用
Corticosterone-13C3 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of corticosterone metabolism.
Biology: Employed in studies of stress response and adrenal function in animal models.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of corticosterone.
Industry: Applied in the development of diagnostic assays and therapeutic monitoring tools.
作用機序
Corticosterone-13C3 exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, which then translocates to the nucleus and regulates the expression of specific genes involved in metabolism, immune response, and stress adaptation. The molecular targets include enzymes involved in glucose metabolism, inflammatory cytokines, and proteins that modulate the stress response.
類似化合物との比較
Cortisol: Another glucocorticoid with similar functions but different potency and receptor affinity.
Cortisone: A less active form of cortisol, often converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with higher potency and longer duration of action.
Uniqueness of Corticosterone-13C3: this compound is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed kinetics and pathways of corticosterone is essential.
特性
分子式 |
C21H30O4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i7+1,9+1,13+1 |
InChIキー |
OMFXVFTZEKFJBZ-IUZRSOPISA-N |
異性体SMILES |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


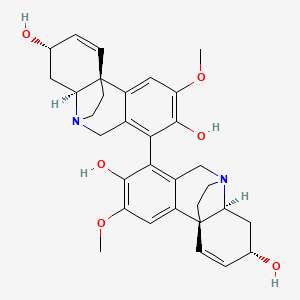


![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

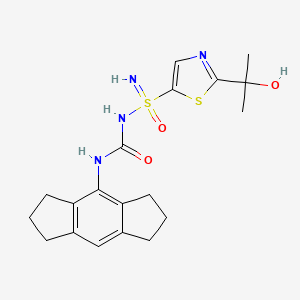
![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
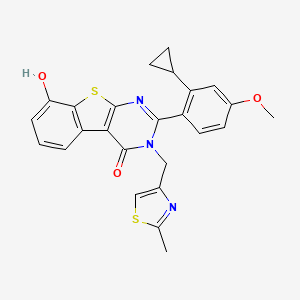
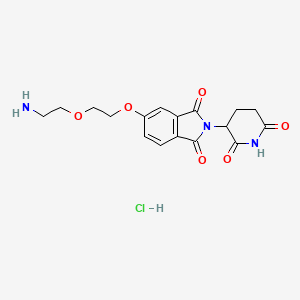
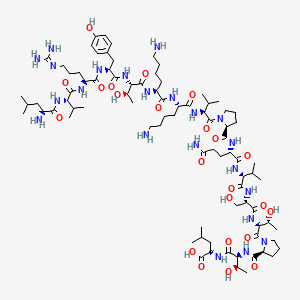
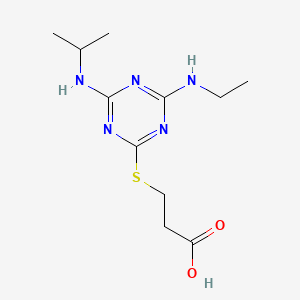
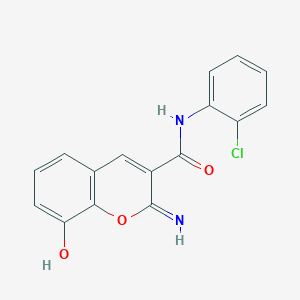
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

